molecular formula C16H12ClNO3S2 B12613003 2-{[4-(Benzenesulfonyl)phenyl]methyl}-5-chloro-1,2-thiazol-3(2H)-one CAS No. 918107-88-7

2-{[4-(Benzenesulfonyl)phenyl]methyl}-5-chloro-1,2-thiazol-3(2H)-one

Cat. No.: B12613003
CAS No.: 918107-88-7
M. Wt: 365.9 g/mol
InChI Key: ZOWDSUDTDMEMSI-UHFFFAOYSA-N
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Description

2-{[4-(Benzenesulfonyl)phenyl]methyl}-5-chloro-1,2-thiazol-3(2H)-one is a heterocyclic compound that belongs to the thiazole family. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(Benzenesulfonyl)phenyl]methyl}-5-chloro-1,2-thiazol-3(2H)-one typically involves multiple steps. One common method includes the reaction of 4-(benzenesulfonyl)benzyl chloride with 5-chloro-1,2-thiazol-3(2H)-one under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(Benzenesulfonyl)phenyl]methyl}-5-chloro-1,2-thiazol-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-{[4-(Benzenesulfonyl)phenyl]methyl}-5-chloro-1,2-thiazol-3(2H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(Benzenesulfonyl)phenyl]methyl}-5-chloro-1,2-thiazol-3(2H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(Benzenesulfonyl)phenyl]methyl}-5-chloro-1,2-thiazol-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzenesulfonyl group and a thiazole ring makes it a versatile compound for various applications .

Properties

CAS No.

918107-88-7

Molecular Formula

C16H12ClNO3S2

Molecular Weight

365.9 g/mol

IUPAC Name

2-[[4-(benzenesulfonyl)phenyl]methyl]-5-chloro-1,2-thiazol-3-one

InChI

InChI=1S/C16H12ClNO3S2/c17-15-10-16(19)18(22-15)11-12-6-8-14(9-7-12)23(20,21)13-4-2-1-3-5-13/h1-10H,11H2

InChI Key

ZOWDSUDTDMEMSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)CN3C(=O)C=C(S3)Cl

Origin of Product

United States

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